molecular formula C₈₀H₁₃₈N₂₆O₂₄S₂ B1574805 PrP 106-126

PrP 106-126

Cat. No. B1574805
M. Wt: 1912.30
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PrP (106-126) is a peptide corresponding to the prion protein (PrP) amyloidogenic region, and its biochemical properties resemble the infectious form of prion protein.

Scientific Research Applications

1. Amyloid Fibrils Formation

PrP 106-126 peptides exhibit features similar to the full-length prion protein, including the formation of fibrillar aggregates. Solid-state nuclear magnetic resonance studies reveal that PrP 106-126 forms in-register parallel beta sheets, a key feature in its sequence-dependent behavior and biological properties (Walsh, Simonetti, & Sharpe, 2009).

2. Induction of Nitric-oxide Synthase in Microglia

PrP 106-126 has been shown to induce the expression of inducible nitric-oxide synthase (NOS-II) in human microglial cells, implicating the peptide in neuroinflammation processes (Fabrizi et al., 2001).

3. Interaction with Membranes

PrP 106-126's interaction with model membranes has been studied, showing a low affinity for lipid membranes under physiological conditions, providing insights into the prion protein's role in neuronal cells (Henriques et al., 2008).

4. Phospholipid-Induced Fibrillation

Studies on PrP 106-126 fibrillation at the air/water interface have demonstrated the peptide's interactions with phospholipid monolayers, which induce the formation of highly ordered fibrils. This finding is significant for understanding lipid interactions of amyloidogenic peptides (Dorosz et al., 2009).

5. Molecular Characteristics

The molecular characteristics of PrP 106-126, including its aggregation behavior and protease resistance, have been studied, contributing to understanding the neurotoxic activity and amyloid fibril formation relevant to prion-related encephalopathies (Selvaggini et al., 1993).

6. Role in Fibrillogenesis and Neurotoxicity

Research has shown that conserved glycine residues in PrP 106-126 play a significant role in its aggregation into amyloid fibrils and its neurotoxicity, indicating a link between structural state and neurotoxic effects (Florio et al., 2003).

7. Toxicity to Cerebral Endothelial Cells

PrP 106-126 is known to cause dose-dependent toxicity in mouse cerebral endothelial cells expressing PrPC, providing insights into the direct damage mechanisms during spongiform encephalopathies (Deli et al., 2000).

8. Apoptosis Induction in Neuronal Cells

PrP 106-126 induces apoptosis in human neuronal SH-SY5Y cells via mitochondrial disruption, highlighting its role in the activation of caspases and calpains, which are crucial in apoptosis pathways (O'Donovan et al., 2001).

9. Copper and Zinc Binding

The binding of copper and zinc ions modulates PrP 106-126 aggregation and neurotoxic properties, suggesting a critical role for metal ions in prion peptide toxicity and aggregation (Jobling et al., 2001).

10. Leukocyte Activation Effects

PrP 106-126 has been found to activate circulating leukocytes, influencing membrane microviscosity and intracellular calcium concentration, which are important in understanding immune responses in prion-related diseases (Diomede et al., 1996).

properties

Product Name

PrP 106-126

Molecular Formula

C₈₀H₁₃₈N₂₆O₂₄S₂

Molecular Weight

1912.30

sequence

One Letter Code: KTNMKHMAGAAAAGAVVGGLG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.